molecular formula C19H22N2O3 B4185760 2-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide

2-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide

Cat. No. B4185760
M. Wt: 326.4 g/mol
InChI Key: ISGOUAQVPQBSTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide, also known as EIBN, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzamide derivatives and is widely used in the pharmaceutical industry for its unique properties.

Mechanism of Action

The mechanism of action of 2-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in tumor growth and inflammation. It has been shown to selectively target cancer cells, leading to their death, while leaving healthy cells unharmed.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide has a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to reduce inflammation and oxidative stress in various animal models.

Advantages and Limitations for Lab Experiments

2-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide has several advantages for use in lab experiments, including its high potency and selectivity for cancer cells. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several potential future directions for research on 2-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide, including the development of new cancer therapies based on its antitumor activity, the investigation of its potential use as an anti-inflammatory agent, and the study of its mechanisms of action in more detail. In addition, there is also potential for the development of new synthetic analogs of 2-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide with improved properties and efficacy.

Scientific Research Applications

2-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to possess potent antitumor activity, making it a promising candidate for the development of new cancer therapies. In addition, 2-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide has also been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.

properties

IUPAC Name

2-[(4-ethoxybenzoyl)amino]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-4-24-15-11-9-14(10-12-15)18(22)21-17-8-6-5-7-16(17)19(23)20-13(2)3/h5-13H,4H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGOUAQVPQBSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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